1-Bromo-3-(methylselanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(methylselanyl)benzene is an organoselenium compound characterized by a benzene ring substituted with a bromine atom and a methylselanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(methylselanyl)benzene typically involves the bromination of 3-(methylselanyl)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(methylselanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding selenide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenides.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(methylselanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound is studied for its potential biological activities, including anticancer and antioxidant properties.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(methylselanyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, forming a positively charged intermediate that reacts with nucleophiles.
Oxidation-Reduction: The methylselanyl group can undergo redox reactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-methylbenzene: Similar structure but lacks the selenium atom.
1-Bromo-3-methoxybenzene: Contains a methoxy group instead of a methylselanyl group.
Uniqueness: 1-Bromo-3-(methylselanyl)benzene is unique due to the presence of the selenium atom, which imparts distinct chemical properties and reactivity compared to its analogs
Eigenschaften
CAS-Nummer |
54864-37-8 |
---|---|
Molekularformel |
C7H7BrSe |
Molekulargewicht |
250.01 g/mol |
IUPAC-Name |
1-bromo-3-methylselanylbenzene |
InChI |
InChI=1S/C7H7BrSe/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 |
InChI-Schlüssel |
FXEDFEQKMIZMEF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.